molecular formula C27H24N4O4 B15159700 4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol CAS No. 659740-52-0

4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol

Cat. No.: B15159700
CAS No.: 659740-52-0
M. Wt: 468.5 g/mol
InChI Key: DCONVLYHPVWATA-UHFFFAOYSA-N
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Description

4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol is a complex organic compound characterized by the presence of multiple hydroxy and diazenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol typically involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazenyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The diazenyl groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and their derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol involves its interaction with various molecular targets. The hydroxy and diazenyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone
  • 2-Amino-3-(4-hydroxyphenyl)propanal
  • 2,2-Bis(4-hydroxyphenyl)propane

Uniqueness

4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol is unique due to its specific arrangement of hydroxy and diazenyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

659740-52-0

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

4-[2-[4-hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol

InChI

InChI=1S/C27H24N4O4/c1-27(2,17-11-13-25(34)21(15-17)30-28-19-7-3-5-9-23(19)32)18-12-14-26(35)22(16-18)31-29-20-8-4-6-10-24(20)33/h3-16,32-35H,1-2H3

InChI Key

DCONVLYHPVWATA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2O)C3=CC(=C(C=C3)O)N=NC4=CC=CC=C4O

Origin of Product

United States

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